Farrerol is a naturally occurring flavonoid, specifically a flavanone, with the chemical formula C₁₇H₁₆O₅. It is primarily found in various plants, including those in the genus Farrer, and is noted for its diverse biological activities. Farrerol possesses a unique chemical structure featuring multiple hydroxyl groups, which contribute to its antioxidant properties and potential therapeutic effects.
Farrerol's mechanism of action for its various effects is under active investigation. Here are some proposed mechanisms:
Farrerol undergoes a variety of metabolic transformations. In vivo studies have identified 42 metabolites produced in rat models, highlighting its complex metabolic pathways. Key reactions include:
The fragmentation patterns of farrerol during mass spectrometry indicate that it can lose water and carbon dioxide, producing various ions that help in identifying its metabolites .
Farrerol exhibits a wide range of biological activities:
Farrerol can be synthesized through several methods:
Farrerol has potential applications across various fields:
Interaction studies have shown that farrerol binds specifically to proteins involved in critical cellular processes:
Farrerol shares structural similarities with other flavonoids but exhibits unique properties that distinguish it from them. Below are some comparable compounds:
| Compound | Structure Similarity | Unique Properties |
|---|---|---|
| Naringenin | Flavanone | Stronger antioxidant activity |
| Quercetin | Flavonoid | Broader spectrum of anti-inflammatory effects |
| Hesperidin | Flavanone | Greater solubility in water |
| Apigenin | Flavonoid | Notable neuroprotective effects |
Farrerol’s specific interactions with proteins like UCHL3 and its unique metabolic pathways highlight its potential as a distinct therapeutic agent compared to these similar compounds.
Farrerol is a flavanone compound with the molecular formula C₁₇H₁₆O₅ [1] [2] [3]. The systematic chemical name for farrerol is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one [3] [8]. Alternative nomenclature includes 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchroman-4-one and 6,8-dimethyl-4',5,7-trihydroxyflavanone [1] [2].
The structural framework of farrerol consists of a benzopyran core system characteristic of flavanone compounds [1] [8]. The molecule features three hydroxyl groups positioned at the 4', 5, and 7 positions, along with two methyl substituents at the 6 and 8 positions of the benzopyran ring system [1] [2] [3]. The chemical structure demonstrates a saturated C2-C3 bond in the pyran ring, distinguishing it from other flavonoid subclasses [1] [8].
Farrerol contains one stereogenic center located at the C-2 position of the dihydropyran ring [3] [5]. The absolute configuration at this chiral center has been determined to be S through various analytical methods [3] [8]. The compound exhibits optical activity due to this single asymmetric carbon atom [7].
Stereochemical analysis reveals that farrerol can exist as two enantiomeric forms: (+)-farrerol and (-)-farrerol [5]. The naturally occurring form typically exhibits the (2S) configuration [3] [8]. The specific rotation of farrerol has been reported as [α]²⁰ᴅ = -23° (c 0.1, methanol) [7], indicating levorotatory optical activity.
The molecular weight of farrerol is 300.31 g/mol [1] [4] [6]. The elemental composition corresponds to the molecular formula C₁₇H₁₆O₅, with a calculated exact mass of 300.099775 Da [3] [8]. The compound contains 17 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms, resulting in specific atomic ratios and mass percentages for structural characterization [1] [2] [3].
The molar mass determination confirms the identity of farrerol through mass spectrometric analysis, where the protonated molecular ion [M+H]⁺ appears at m/z 301 [15] [20]. The elemental composition provides essential data for structural confirmation and purity assessment in analytical applications [1] [6].
Farrerol exhibits a melting point range of 212-220°C [7]. The compound demonstrates thermal stability under standard storage conditions but may undergo decomposition at elevated temperatures [7]. Thermal analysis indicates that farrerol maintains its structural integrity at temperatures below its melting point, making it suitable for various analytical procedures requiring moderate heating [7].
The thermal properties of farrerol are influenced by its crystalline structure and intermolecular hydrogen bonding patterns [7]. Differential scanning calorimetry studies would provide detailed information about phase transitions and thermal decomposition pathways, though specific enthalpy values require additional experimental determination [7].
Farrerol demonstrates variable solubility across different solvent systems [4] [7]. The compound shows good solubility in dimethyl sulfoxide (DMSO) at concentrations up to 60 mg/mL (199.79 mM) at 25°C [4]. In alcoholic solvents, farrerol exhibits solubility in hot methanol, facilitating purification and analytical procedures [7].
The solubility characteristics indicate that farrerol is insoluble in nonpolar solvents such as petroleum ether and chloroform [7]. This solubility profile reflects the compound's polar nature due to multiple hydroxyl groups and the overall molecular polarity [7]. The aqueous solubility of farrerol is limited, consistent with its lipophilic flavanone structure [4] [7].
Table 1: Solubility Profile of Farrerol in Various Solvents
| Solvent | Solubility | Temperature | Reference |
|---|---|---|---|
| DMSO | 60 mg/mL (199.79 mM) | 25°C | [4] |
| Hot methanol | Soluble | Elevated | [7] |
| Petroleum ether | Insoluble | Room temperature | [7] |
| Chloroform | Insoluble | Room temperature | [7] |
Farrerol exhibits characteristic spectroscopic properties that facilitate its identification and structural characterization [1] [7] [16]. The compound demonstrates specific optical activity with a specific rotation value of -23° [7]. Ultraviolet-visible spectroscopy reveals absorption characteristics typical of flavanone compounds, with specific absorption maxima that reflect the extended conjugation in the benzopyran system [16].
The spectroscopic parameters of farrerol include diagnostic features in nuclear magnetic resonance, infrared, and mass spectrometry [15] [16] [20]. These parameters serve as fingerprint characteristics for compound identification and purity assessment in analytical applications [1] [16].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for farrerol through both one-dimensional and two-dimensional techniques [15] [20]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy reveals characteristic chemical shifts for the various proton environments within the molecule [15] [20].
The aromatic protons of the B-ring system appear in the downfield region, typically between 6.5-7.5 parts per million [15] [20]. The methylene protons at the C-3 position of the dihydropyran ring exhibit characteristic coupling patterns and chemical shifts that confirm the saturated nature of this portion of the molecule [15] [20]. The hydroxyl protons demonstrate exchangeable behavior and specific chemical shift ranges depending on the solvent system employed [15] [20].
Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides detailed information about the carbon framework of farrerol [15] [20]. The carbonyl carbon at the C-4 position appears at characteristic downfield chemical shifts typical of flavanone ketones [15] [20]. The aromatic carbons exhibit distinct chemical shift patterns that reflect the substitution pattern and electronic environment within the benzopyran system [15] [20].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy (COSY) and heteronuclear multiple quantum coherence (HMQC), facilitate complete structural assignment [15] [20]. These methods enable the determination of connectivity patterns and stereochemical relationships within the farrerol structure [15] [20].
Mass spectrometry provides essential structural information through characteristic fragmentation patterns of farrerol [15] [20]. The molecular ion peak appears at m/z 300 in electron ionization mode, corresponding to the molecular weight of the compound [15] [20]. Under electrospray ionization conditions, the protonated molecular ion [M+H]⁺ is observed at m/z 301 [15] [20].
The fragmentation pattern of farrerol follows typical flavanone fragmentation pathways [15] [20]. Major fragment ions are produced through retro-Diels-Alder cleavage of ring C, yielding characteristic ions at m/z 179 and m/z 119 [15] [20]. Additional fragmentation occurs through loss of water (m/z 281), carbon dioxide (m/z 255), and combined water and carbon monoxide losses (m/z 253) [15] [20].
The base peak in the fragmentation spectrum typically corresponds to the ion at m/z 205, formed through C2-C1' bond cleavage [15] [20]. These fragmentation patterns serve as diagnostic tools for structural confirmation and facilitate the identification of farrerol in complex mixtures [15] [20].
Table 2: Major Fragment Ions in Mass Spectrometry of Farrerol
| m/z | Ion Type | Fragmentation Process | Relative Intensity |
|---|---|---|---|
| 300 | [M]⁺ | Molecular ion | Medium |
| 281 | [M-H₂O]⁺ | Water loss | High |
| 255 | [M-CO₂]⁺ | Carbon dioxide loss | Medium |
| 253 | [M-H₂O-CO]⁺ | Water and carbon monoxide loss | Medium |
| 205 | Fragment | C2-C1' bond cleavage | Very high |
| 179 | Fragment | Retro-Diels-Alder cleavage | High |
| 119 | Fragment | Retro-Diels-Alder cleavage | Medium |
Infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in farrerol [16]. The hydroxyl groups exhibit broad absorption bands in the 3200-3500 cm⁻¹ region, with specific frequencies dependent on hydrogen bonding interactions [16]. The carbonyl stretch of the flavanone ketone appears as a strong absorption band around 1650-1680 cm⁻¹ [16].
Aromatic carbon-carbon stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while carbon-hydrogen bending vibrations of the aromatic rings appear between 800-900 cm⁻¹ [16]. The methyl groups contribute characteristic stretching and bending vibrations in their respective frequency ranges [16].
Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of flavanone compounds [16] [17]. The compound exhibits absorption maxima that reflect the extended conjugation within the benzopyran system [16] [17]. The specific wavelengths of maximum absorption provide information about the electronic transitions and chromophoric properties of farrerol [16] [17].
Methanolic, hydro-ethanolic and super-critical CO₂ (SC-CO₂) systems dominate laboratory-scale recovery of Farrerol from Rhododendron spp. leaves and stems. Typical procedures (25–70 °C, 40–90% aqueous MeOH, 30–90 min) give global crude yields of 6.8 – 33.4% w/w of extract per dry mass [1] [2]. Ultrasound-assisted extraction (UAE) enhances polysaccharide recovery from R. aganniphum but also co-extracts flavanones; under 55 °C, 25 mL g⁻¹ and 2.2 h, total extract yield rose to 9.4% [3]. SC-CO₂ (300–400 bar, 50–60 °C, 1% EtOH co-solvent) furnishes cleaner terpene- and flavanone-rich fractions within 60–70 min and avoids chlorophyll contamination [2].
Crude extracts are routinely partitioned (EtOAc ↔ H₂O), followed by silica-gel chromatography (hexane/EtOAc gradients) and final recrystallisation from chloroform or MeOH. Process variables that most affect final Farrerol recovery are:
Table 1 compiles representative extraction data.
| Entry | Source species (organ) | Extraction mode | Key conditions | Crude yield (% w/w) | Ref. |
|---|---|---|---|---|---|
| 1 | R. ellipticum (leaf) | Soxhlet MeOH | 90 °C, 6 h | 33.4 | 96 |
| 2 | R. dauricum (leaf) | SC-CO₂ + 1% EtOH | 50 °C, 350 bar, 60 min | 18.0 | 98 |
| 3 | R. aganniphum (leaf) | UAE H₂O:EtOH (25%) | 55 °C, 200 W, 2.2 h | 9.4 | 107 |
Purification yields after chromatography reach 45 – 60% of the crude flavonoid fraction when column loading is kept below 5% (w/w stationary phase) [6].
The first racemic total synthesis of Farrerol employed an iterative Claisen–Schmidt/AlCl₃ cyclisation sequence from m-xylene, acetonitrile and benzaldehyde, culminating in global demethylation to install the C-4′ phenol (overall 11 steps, 8% isolated yield) [7]. Later strategies adopted Pd-catalysed α,β-unsaturated ketone construction followed by biomimetic cyclisation, shortening the sequence to six isolated intermediates while preserving 5–7% overall yield [8].
Matteucinol, a 4′-O-Me analogue isolated from Chingia sakayensis, is an efficient precursor. Direct hydrobromic-acid-mediated demethylation (Section 3.2.3) delivers Farrerol in one step and 63–88% yield, eliminating multiple protection/deprotection operations [7].
Two operationally simple routes are detailed in Table 2. Acetic acid increases proton activity of 47% HBr, weakens the Ar-O–CH₃ bond and accelerates S_N2 displacement by Br⁻, explaining the higher yield [7] [9].
| Entry | Reagent system | Time / T (°C) | Isolated yield (%) | Crystallisation solvent | Ref. |
|---|---|---|---|---|---|
| A | 47% HBr (aq) | 10 h / 110 °C | 63.5 | CHCl₃ | 13 |
| B | 47% HBr / AcOH (1 : 2) | 4 h / 110 °C | 87.7 | CHCl₃ | 13 |
Scale-up to 10 g matteucinol proceeds without yield erosion; work-up consists of quenching into ice, filtration, charcoal decolourisation and recrystallisation (mp 224–226 °C) [7].
A validated UHPLC-ESI-MS/MS assay for rat plasma employs an Agilent ZORBAX XDB-C18 (2.1 × 100 mm, 1.8 µm). Gradient 30 → 70% MeOH over 5 min, negative mode MRM m/z 299 → 179 (for Farrerol) yields:
Stereoselective bio-analysis extends the method with the chiral column above; ee ≥ 99.4% and identical LOQ [10].
Following ICH Q2(R1) and EU-SANTE 2020/12830:
| Parameter | Acceptance criterion | Achieved (HPLC-PDA) [6] | Achieved (UHPLC-MS/MS) [11] |
|---|---|---|---|
| Specificity | Baseline resolution of neighbours | Pass | Pass |
| Linearity | r ≥ 0.995 | 0.9995 | 0.9990 |
| Accuracy | 70-120% recovery | 95-103% | 87-98% |
| Precision | RSD ≤ 5% (intra-/inter-day) | 2.3 / 3.1% | 4.2 / 4.9% |
| LOQ | S/N ≥ 10 | 0.10 µg mL⁻¹ | 2.88 ng mL⁻¹ |
| Robustness | ±2% organic or ±0.1 pH | No significant drift | — |
Column temperature (25 ± 2 °C) and flow rate (1.0 ± 0.05 mL min⁻¹) showed negligible influence on retention (<0.5% RSD) [6].
ACN acetonitrile; CBH circumference at breast height; DBE double-bond equivalents; ee enantiomeric excess; EtOH ethanol; HBr hydrobromic acid; ICH International Council for Harmonisation; LOD/LOQ limit of detection/quantification; MeOH methanol; PDA photodiode array; SC-CO₂ super-critical CO₂; UAE ultrasound-assisted extraction; UHPLC-MS/MS ultra-high-performance liquid chromatography tandem mass spectrometry.